ÁCIDO BIS-BOC-AMINO-OXIACÉTICO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

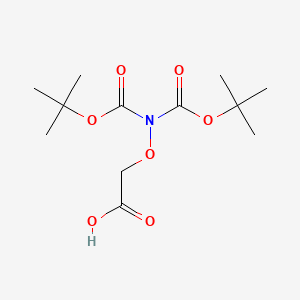

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is a useful research compound. Its molecular formula is C12H21NO7 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Ácido Bis-Boc-amino-oxiacético: se utiliza principalmente en la síntesis de péptidos. Introduce una funcionalidad de hidroxilamina en los grupos amino N-terminales o de la cadena lateral . Esto es particularmente útil para crear péptidos etiquetados con hidroxilamina, que se pueden ligar a péptidos que contienen aldehído mediante la formación de oxima en soluciones acuosas a pH 3.5 . Este proceso es esencial para sintetizar péptidos con estructuras precisas para aplicaciones de investigación y terapéuticas.

Mecanismo De Acción

Target of Action

Bis-Boc-Amino-Oxyacetic Acid, also known as Bis-Boc-Aoa, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are therefore the amino groups present in peptides .

Mode of Action

The compound interacts with its targets by introducing a hydroxylamine functionality to the N-terminal or side-chain amino groups . This is achieved through a process known as oxime formation, which occurs in aqueous solution at pH 3.5 . The compound can be ligated to aldehyde-containing peptides via this process .

Biochemical Pathways

The introduction of hydroxylamine functionality to amino groups can lead to changes in the properties or reaction activity of the compound . This process affects the biochemical pathways involving the modified peptides.

Result of Action

The result of the action of Bis-Boc-Amino-Oxyacetic Acid is the formation of hydroxylamine-labeled peptides . These peptides can then be ligated to aldehyde-containing peptides via oxime formation . This process can change the properties or reaction activity of the compound .

Action Environment

The action of Bis-Boc-Amino-Oxyacetic Acid is influenced by environmental factors such as pH. The process of oxime formation, for instance, occurs in aqueous solution at pH 3.5

Actividad Biológica

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid, a compound with the CAS number 293302-31-5, is notable for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C₁₂H₂₁N₀₇

- Molecular Weight : 273.30 g/mol

- Structure : The compound features two dimethylethoxycarbonyl groups attached to an aminooxyacetic acid moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its derivatives are often explored for their antitumor properties and potential roles in drug delivery systems.

Antitumor Activity

Several studies have investigated the antitumor effects of compounds related to ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid. For example:

- Mechanism of Action : The compound is believed to inhibit specific pathways involved in cell proliferation and survival, such as the MAPK/ERK signaling pathway .

- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the parent structure can enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | , |

| Immunomodulatory | Potential effects on immune response | |

| Drug Delivery | Enhances solubility and stability of drugs |

Mechanistic Insights

The biological activity of ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is attributed to its ability to interact with cellular targets:

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

- Signal Transduction Pathways : It has been shown to modulate pathways such as NF-κB and PI3K/Akt, which are critical in cancer progression and inflammation .

Case Studies

-

Study on Antitumor Efficacy :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating a dose-dependent effect.

- Exploration of Drug Delivery Applications :

Propiedades

IUPAC Name |

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAKWBDTOCTFOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373172 |

Source

|

| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293302-31-5 |

Source

|

| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.